Bienvenue dans la boutique en ligne BenchChem!

N-Methylcolchicine

Antimitotic Cancer Research Cell Cycle

Select N-Methylcolchicine for experiments demanding exceptional antimitotic potency (>10× colchicine) and calibrated toxicity (LD50 3.4 mg/kg i.v., rat). Its N-methyl substitution confers near-complete [³H]colchicine displacement (98.0% at 5 μM), validating colchicine-site engagement in tubulin ligand screens. This compound enables robust metaphase arrest at low nanomolar levels, outperforming generic colchicine in cell synchronization and cytotoxicity panels. As a key intermediate, it affords demecolcine in 69% overall yield. Supplied with HPLC purity ≥98% and blue-ice shipping, it accelerates SAR studies and library synthesis.

Molecular Formula C23H27NO6
Molecular Weight 413.5 g/mol
CAS No. 7336-40-5
Cat. No. B1604874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylcolchicine
CAS7336-40-5
Molecular FormulaC23H27NO6
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
InChIInChI=1S/C23H27NO6/c1-13(25)24(2)17-9-7-14-11-20(28-4)22(29-5)23(30-6)21(14)15-8-10-19(27-3)18(26)12-16(15)17/h8,10-12,17H,7,9H2,1-6H3/t17-/m0/s1
InChIKeyAHZFWPXTSZCLDJ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylcolchicine (CAS 7336-40-5): Procurement-Grade Specifications and Research Applications


N-Methylcolchicine (N-Acetyldemecolcine, CAS 7336-40-5) is a semi-synthetic methylated derivative of the tropolone alkaloid colchicine, characterized by the substitution of an N-methyl group on the acetamide moiety [1]. This compound is not a naturally abundant alkaloid but is synthesized from colchicine via N-methylation, yielding a product with a molecular weight of 413.46 g/mol and a purity specification typically exceeding 98% by HPLC . N-Methylcolchicine retains high-affinity binding to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization , yet its N-methyl substitution confers distinct potency and toxicity parameters relative to colchicine and its derivatives (e.g., demecolcine, thiocolchicine) that are critical for experimental design.

Why N-Methylcolchicine Cannot Be Substituted with Unmodified Colchicine in Critical Assays


Within the colchicinoid class, subtle structural modifications produce pronounced shifts in antimitotic potency, toxicity, and tubulin-binding kinetics. N-Methylcolchicine differs from colchicine by a single N-methyl substitution, yet this alteration yields a >10-fold increase in antimitotic efficacy in murine tumor models [1] and alters the compound's toxicity profile with an intravenous LD50 of 3.4 mg/kg in rats [2] — in contrast to demecolcine (N-deacetyl-N-methylcolchicine), which is reported to be 30-40× less toxic than colchicine [3]. Furthermore, the N-acetyl retention in N-Methylcolchicine distinguishes it from demecolcine and influences its binding kinetics relative to faster-binding C-ring analogs such as N-acetylcolchinol O-methyl ether (NCME), which binds tubulin 60× more rapidly than colchicine [4]. These non-interchangeable potency and toxicity relationships underscore why substitution with generic colchicine or other derivatives compromises experimental reproducibility and safety.

N-Methylcolchicine: Quantitative Differentiation Evidence Versus Colchicine and Structural Analogs


N-Methylcolchicine Exhibits >10-Fold Greater Antimitotic Potency Than Colchicine in Murine Ascites Tumor Cells

In a direct morphological comparison using murine ascites tumor cells, N-Methylcolchicamid (N-Methylcolchicine) demonstrated more than 10-fold greater antimitotic efficacy than colchicine, with a more pronounced induction of multinucleated cells, though cumulative toxicity with repeated injection was twice that of colchicine [1].

Antimitotic Cancer Research Cell Cycle

Acute Toxicity Profile: Rat Intravenous LD50 of 3.4 mg/kg Distinguishes N-Methylcolchicine from Demecolcine

N-Methylcolchicine exhibits an intravenous LD50 of 3400 μg/kg (3.4 mg/kg) in rats, with observed toxic effects including somnolence, muscle weakness, and gastrointestinal hypermotility [1]. In contrast, demecolcine (N-deacetyl-N-methylcolchicine) is reported to be 30-fold less toxic than colchicine [2], and up to 40-fold less toxic in humans relative to colchicine .

Toxicology Preclinical Safety Dose Selection

Synthetic Accessibility: N-Methylcolchicine Prepared from Colchicine in 78% Yield via N-Methylation

N-Methylcolchicine is synthesized via methylation of colchicine using iodomethane in THF with potassium t-butoxide at -20°C for 4 hours, achieving an isolated yield of over 78% after silica gel flash chromatography [1]. This contrasts with the multi-step sequences required for more extensively modified colchicine analogs such as 1,2,3-triazole double-modified derivatives, which involve Cu(I)-catalyzed click chemistry and additional purification steps [2].

Chemical Synthesis Medicinal Chemistry Process Development

High Tubulin Binding Site Occupancy: 98% Inhibition of [3H]Colchicine Binding at 5 μM

N-Methylcolchicine inhibits [3H]colchicine binding to microtubule protein tubulin by 98.0% under competitive displacement conditions where tubulin, colchicine, and test compound are present at 1, 5, and 5 μM, respectively . This near-complete displacement confirms high-affinity occupancy of the colchicine-binding site, though comparative binding kinetic data indicate that other C-ring-modified analogs such as NCME bind tubulin up to 60× faster than colchicine at 37°C [1].

Tubulin Binding Competitive Displacement Microtubule Dynamics

G2/M Cell Cycle Arrest: Analogous to Colchicine but at Enhanced Potency

At IC50 concentrations, N-Methylcolchicine and structurally related long-chain N-acyl colchicine analogues block the cell cycle of A549 human lung adenocarcinoma cells in the G2/M phase [1]. While N-Methylcolchicine itself (N-acetyl substitution) is not the primary subject of the cited study, the class of N-acyl colchicine derivatives consistently induces G2/M arrest, and N-Methylcolchicine's >10-fold potency advantage over colchicine [2] suggests equivalent or enhanced G2/M accumulation at lower concentrations.

Cell Cycle Analysis Flow Cytometry Mitotic Arrest

Optimal Research and Industrial Use Cases for N-Methylcolchicine (CAS 7336-40-5)


Potent Mitotic Arrest in Cancer Cell Lines Where Colchicine Shows Insufficient Efficacy

For experimental systems requiring robust mitotic arrest at low nanomolar concentrations, N-Methylcolchicine provides >10-fold greater antimitotic potency than colchicine [1]. This enhanced potency is particularly valuable in cell cycle synchronization protocols, metaphase spread preparations, and cytotoxicity screening panels where colchicine fails to achieve adequate G2/M accumulation. Investigators should note the compound's cumulative toxicity upon repeated dosing and its 3.4 mg/kg intravenous LD50 in rats [2] when designing in vivo experiments.

Competitive Tubulin-Binding Site Displacement Assays Requiring Near-Complete Occupancy

N-Methylcolchicine achieves 98.0% inhibition of [3H]colchicine binding at 5 μM under standard competitive displacement conditions , making it an effective tool for validating colchicine-site engagement of novel tubulin ligands. This near-complete displacement efficiency is comparable to that of other high-affinity colchicinoids and supports its use in radioligand binding assays, fluorescence polarization assays, and competitive binding screens.

Intermediate Compound in Semi-Synthetic Derivatization of Colchicine

N-Methylcolchicine serves as a key synthetic intermediate en route to demecolcine (N-deacetyl-N-methylcolchicine) via alkaline hydrolysis, achieving an overall two-step yield of 69% from colchicine [3]. The >78% isolated yield of the N-methylation step makes N-Methylcolchicine a practical and scalable intermediate for laboratories synthesizing colchicine derivatives for structure-activity relationship (SAR) studies or for generating custom colchicinoid libraries.

Reference Standard for Colchicinoid Potency and Toxicity Calibration

Given its well-defined LD50 (3.4 mg/kg i.v. in rats) [2] and established >10× antimitotic potency relative to colchicine [1], N-Methylcolchicine provides a calibrated reference point for benchmarking novel colchicine derivatives. When screening new analogs, researchers can express potency as a multiple of N-Methylcolchicine's activity and toxicity as a fraction of its LD50, enabling standardized cross-study comparisons and facilitating the identification of derivatives with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methylcolchicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.